5-(3-Methyl-1H-indazol-4-yl)oxazol-2-amine
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Overview
Description
5-(3-Methyl-1H-indazol-4-yl)oxazol-2-amine is a heterocyclic compound that contains both indazole and oxazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities. The indazole ring is known for its presence in various pharmacologically active molecules, while the oxazole ring is often found in natural products and synthetic drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methyl-1H-indazol-4-yl)oxazol-2-amine typically involves the formation of the indazole and oxazole rings followed by their coupling. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the indazole ring can be synthesized through the reaction of hydrazines with ortho-substituted nitrobenzenes, followed by reduction and cyclization . The oxazole ring can be formed via the cyclization of α-haloketones with amides .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(3-Methyl-1H-indazol-4-yl)oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the indazole and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
5-(3-Methyl-1H-indazol-4-yl)oxazol-2-amine has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-Methyl-1H-indazol-4-yl)oxazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: Compounds such as 1H-indazole and 2H-indazole share structural similarities with 5-(3-Methyl-1H-indazol-4-yl)oxazol-2-amine.
Oxazole Derivatives: Compounds like oxazole and its derivatives are also similar in structure.
Uniqueness
What sets this compound apart is the combination of both indazole and oxazole rings in a single molecule. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H10N4O |
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Molecular Weight |
214.22 g/mol |
IUPAC Name |
5-(3-methyl-2H-indazol-4-yl)-1,3-oxazol-2-amine |
InChI |
InChI=1S/C11H10N4O/c1-6-10-7(9-5-13-11(12)16-9)3-2-4-8(10)15-14-6/h2-5H,1H3,(H2,12,13)(H,14,15) |
InChI Key |
DGJRHHRSFPONEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C=CC=C2C3=CN=C(O3)N |
Origin of Product |
United States |
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